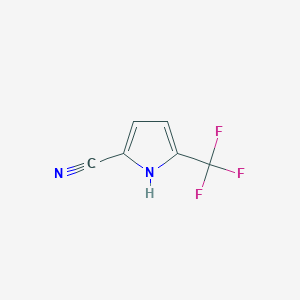

5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethyl groups are commonly found in many pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the properties of the compound .

Synthesis Analysis

While specific synthesis methods for “5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile” are not available, trifluoromethyl groups are generally introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis

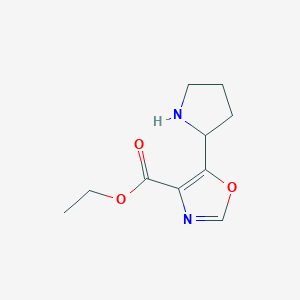

The molecular structure of “this compound” would likely involve a pyrrole ring with a trifluoromethyl group attached. The trifluoromethyl group contains three fluorine atoms and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl group and the pyrrole ring. Trifluoromethyl groups are known for their distinctive physical-chemical properties .Applications De Recherche Scientifique

Synthesis and Industrial Applications

5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile and its derivatives have been extensively studied for their synthesis and industrial applications. For instance, Li Wan-mei (2003) demonstrated a convenient preparation method for a derivative of this compound, emphasizing its suitability for large-scale production due to the ease of operation and mild conditions involved (Li Wan-mei, 2003). Furthermore, the study by Jianchao Chen et al. (2019) presented an efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles, highlighting the high yield, easy work-up, and reusability of catalysts (Jianchao Chen et al., 2019).

Corrosion Inhibition

A study by C. Verma et al. (2015) revealed the potential of certain derivatives of this compound as effective corrosion inhibitors for mild steel in acidic environments. The research showed that these compounds inhibited corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors (C. Verma et al., 2015).

Insecticidal and Acaricidal Activities

The insecticidal and acaricidal properties of 2-arylpyrrole derivatives, including those containing the this compound moiety, have been explored. Aiping Liu et al. (2012) synthesized a series of these derivatives, finding that some exhibited excellent insecticidal and acaricidal activities, outperforming existing commercial products in some cases (Aiping Liu et al., 2012).

Crystal Structure and Reaction Mechanism Studies

Research has also focused on the crystal structure and reaction mechanisms involving derivatives of this compound. The study by Chuanxiang Liu et al. (2013) analyzed the crystal structure of a derivative and proposed a reaction mechanism for its formation, contributing to a deeper understanding of the compound's chemical behavior (Chuanxiang Liu et al., 2013).

Photophysical Properties

The photophysical properties of derivatives of this compound have also been investigated. M. Bohnwagner et al. (2017) studied the fluorescence behavior of thiophene analogs of N-pyrrolobenzonitrile, which includes this compound, revealing complex photochemical properties and potential applications in optoelectronic devices (M. Bohnwagner et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNVZLASKFCXTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)